N-(2-bromophenyl)pyridine-4-carboxamide
Description
N-(2-bromophenyl)pyridine-4-carboxamide is a brominated aromatic compound featuring a pyridine-4-carboxamide scaffold linked to a 2-bromophenyl group. For instance, pyridine carboxamide derivatives are frequently employed as ligands in metal complexes (e.g., palladium in ) and as bioactive molecules in drug discovery (). The bromine substituent at the ortho position on the phenyl ring may influence steric and electronic properties, affecting reactivity and biological activity.
Properties
IUPAC Name |
N-(2-bromophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGGLDYOLRNAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358231 | |
| Record name | N-(2-bromophenyl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252930-61-3 | |
| Record name | N-(2-bromophenyl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position on the Phenyl Ring
- Ortho vs. Para Bromine :
- N-(2-bromophenyl)pyridine-4-carboxamide (target compound) has bromine at the ortho position, which may sterically hinder interactions compared to para-substituted analogs.
- N-(4-bromophenyl)pyridine-2-carboxamide () forms a palladium complex where the para-bromophenyl group likely enhances planarity, facilitating bidentate coordination. The para position reduces steric strain, enabling efficient metal-ligand bonding .
- N-(4-bromophenyl)-2-chloropyridine-4-carboxamide () has bromine at para and chlorine at pyridine-2, increasing molecular weight (311.56 g/mol) and altering electronic properties compared to the target compound .
Carboxamide Position on Pyridine
- Pyridine-2- vs. 4-Carboxamide: Pyridine-2-carboxamide derivatives (e.g., ) often act as bidentate ligands, coordinating metals via the pyridine nitrogen and carboxamide oxygen. Pyridine-4-carboxamide (target compound) may exhibit different coordination behavior. For example, N-(adamantan-1-yl)pyridine-4-carboxamide () forms a manganese complex with monodentate coordination through the pyridine nitrogen, suggesting positional flexibility in metal binding .
Additional Substituents and Functional Groups
- Fluoro and Methyl Groups :
Coordination Chemistry
- Metal Complex Formation :
- Palladium complexes with N-(4-bromophenyl)pyridine-2-carboxamide () exhibit square-planar geometry, stabilized by bromine’s electron-withdrawing effects .
- Manganese complexes with N-(adamantan-1-yl)pyridine-4-carboxamide () adopt octahedral configurations, highlighting the ligand’s adaptability in varying coordination environments .
Data Tables
Table 1: Structural and Molecular Comparison
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